molecular formula C21H16ClN3O2 B3071558 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-52-9

1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071558
CAS No.: 1011398-52-9
M. Wt: 377.8 g/mol
InChI Key: IOBUWRSNUGMYLR-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011398-52-9) is a high-purity chemical intermediate belonging to the 1H-pyrazolo[3,4-b]pyridine class, a scaffold recognized as a privileged structure in medicinal chemistry due to its close structural similarity to purine bases . This specific compound serves as a versatile building block for researchers developing novel therapeutic agents, particularly in the field of oncology. The 1H-pyrazolo[3,4-b]pyridine core is a prominent scaffold in biomedical research, with over 300,000 described derivatives included in numerous patents and publications, highlighting its significant research value . These compounds are frequently explored as potent inhibitors of various protein kinases, which are key targets in cancer therapy . Scientific literature indicates that pyrazolo[3,4-b]pyridine-based small molecules can exert antitumor effects through multiple mechanisms, including cell growth inhibition, induction of apoptosis, and by targeting critical kinases such as Cyclin-Dependent Kinases (CDKs) and Abl kinase . The structural features of this compound—including the 3-methyl group, the 6-phenyl ring, and the 4-carboxylic acid moiety—provide key synthetic handles for further derivatization, allowing medicinal chemists to fine-tune potency, selectivity, and physicochemical properties. This makes it an invaluable starting material for constructing diverse compound libraries aimed at screening for new antileukemic and kinase-inhibiting activities . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-13-19-17(21(26)27)11-18(15-7-3-2-4-8-15)23-20(19)25(24-13)12-14-6-5-9-16(22)10-14/h2-11H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBUWRSNUGMYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123217
Record name 1-[(3-Chlorophenyl)methyl]-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011398-52-9
Record name 1-[(3-Chlorophenyl)methyl]-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011398-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Chlorophenyl)methyl]-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011398-52-9) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound exhibits significant biological activities, particularly as a kinase inhibitor, which is crucial in the treatment of various diseases, including cancer and diabetes. The unique structure of this compound, characterized by a bicyclic system formed by the fusion of a pyrazole and a pyridine ring, contributes to its diverse pharmacological properties.

  • Molecular Formula : C21H16ClN3O2
  • Molar Mass : 377.82 g/mol
  • CAS Number : 1011398-52-9

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that facilitate various cellular processes through phosphorylation. By inhibiting specific kinases, this compound can interfere with signaling pathways that lead to cellular proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Biological Activities

  • Kinase Inhibition :
    • Studies indicate that this compound effectively inhibits certain kinases associated with disease progression. For instance, it has shown promising results against cyclin-dependent kinases (CDK2 and CDK9), which are pivotal in cell cycle regulation.
    • IC50 Values :
      • CDK2: 0.36 µM
      • CDK9: 1.8 µM
  • Anticancer Properties :
    • The compound exhibits antiproliferative effects in various human tumor cell lines such as HeLa, HCT116, and A375. This suggests its potential utility in cancer therapeutics.
    • The inhibition of cellular proliferation was significantly observed in vitro, indicating a strong potential for further development as an anticancer drug.
  • Pharmacological Applications :
    • Beyond cancer treatment, the compound may also have applications in treating metabolic disorders due to its ability to modulate kinase activity involved in glucose metabolism.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other compounds within the pyrazolo[3,4-b]pyridine class.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Amino-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridineContains an amino groupKinase inhibitionDifferent substitution pattern
6-(4-Hydroxyphenyl)-pyrazolo[3,4-b]pyridineHydroxy group at C6Anticancer propertiesHydroxy group enhances solubility
5-Methylpyrazolo[3,4-b]pyridineMethyl substitution at C5Moderate kinase inhibitionLess complex structure

Case Studies and Research Findings

Research has highlighted the efficacy of this compound in various preclinical studies:

  • In vitro Studies :
    • A study conducted on HeLa cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
    • Kinetic studies demonstrated strong binding affinities to target kinases.
  • Potential Therapeutic Applications :
    • The compound's ability to selectively inhibit kinases involved in cancer progression positions it as a candidate for further clinical evaluation.
    • Ongoing research aims to explore its effects on additional kinase targets and its potential role in combination therapies for enhanced efficacy.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities, making it suitable for various applications:

  • Kinase Inhibition : Research indicates that this compound acts as a kinase inhibitor, which is vital in treating diseases such as cancer and diabetes. Kinases are enzymes that play critical roles in cellular signaling pathways, and their inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial and Antiviral Properties : Compounds with similar scaffolds have demonstrated antimicrobial and antiviral activities, suggesting that 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may also possess these properties.

Synthetic Methods

The synthesis of this compound can be approached through various methods, including:

  • Cyclization : This method involves forming the bicyclic structure through cyclization reactions.
  • Direct C-H Arylation : A technique that allows for the direct functionalization of aromatic compounds.
  • Ring Annulation : This method involves creating additional rings on the core structure to enhance biological activity.

Case Studies

Several studies have investigated the applications of similar pyrazolo[3,4-b]pyridine derivatives in drug development:

  • Cancer Treatment : A study highlighted the efficacy of pyrazolo[3,4-b]pyridines as selective inhibitors against specific kinases implicated in cancer progression. The research demonstrated that these compounds could significantly reduce tumor growth in preclinical models.
  • Diabetes Management : Another case study focused on the role of kinase inhibitors derived from pyrazolo[3,4-b]pyridines in managing insulin resistance and promoting glucose uptake in diabetic models.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 3-chlorobenzyl substituent facilitates nucleophilic substitution under controlled conditions. For example:

  • Aromatic substitution : The chlorine atom undergoes displacement with nucleophiles such as amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

  • Catalytic hydrogenolysis : Raney nickel and hydrogen gas reduce the C–Cl bond to C–H, yielding a debenzylated derivative. This reaction is critical for modifying pharmacological activity .

Table 1: Reaction conditions for chlorobenzyl substitutions

Reaction TypeReagents/ConditionsYield (%)Reference
Amine substitutionK₂CO₃, DMF, 80°C, 8 h75–85
HydrogenolysisRaney Ni, H₂ (1 atm), EtOH/EA (4:1), 50°C80–88

Hydrolysis of Ester Derivatives

The carboxylic acid group is often introduced via hydrolysis of its methyl ester precursor. Key findings include:

  • Base-mediated saponification : Treatment with NaOH in ethanol/water (1:1) at reflux converts the ester to the carboxylic acid with >90% efficiency .

  • Microwave-assisted hydrolysis : Water under microwave irradiation at 150°C for 20 minutes achieves comparable yields (76%) with reduced reaction time .

Condensation and Cyclization Reactions

The pyrazolo[3,4-b]pyridine core is synthesized via condensation of 5-aminopyrazoles with 1,3-bis-electrophilic synthons:

  • Acid-catalyzed cyclization : Trifluoroacetic acid (0.3 equiv) promotes condensation between 5-amino-3-methylpyrazole and diketene derivatives, forming the fused pyridine ring .

  • Solvent effects : Ethanol or ethanol/ethyl acetate mixtures (4:1) optimize reaction rates and product purity .

Table 2: Optimization of cyclization conditions

CatalystSolventTime (h)Yield (%)
Trifluoroacetic acidEtOH689
p-Toluenesulfonic acidEtOH/EA (4:1)1282

Carboxylic Acid Functionalization

The carboxylic acid group participates in diverse transformations:

  • Amide formation : Coupling with amines using EDCI/HOBt in DMF yields bioactive amides, such as kinase inhibitors .

  • Salt formation : Neutralization with bases like NaOH produces water-soluble sodium salts for formulation studies .

Biological Interaction Mechanisms

While primarily a chemical analysis, notable biochemical interactions include:

  • Kinase inhibition : The compound binds to ATP pockets of kinases (e.g., PKB/Akt) via hydrogen bonding between the carboxylic acid and conserved residues (e.g., Glu236, Met282) .

  • Structure-activity relationships : Methyl and phenyl groups enhance hydrophobic interactions, while the chlorobenzyl moiety improves target selectivity.

Stability Under Thermal and Oxidative Conditions

  • Thermal degradation : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating moderate thermal stability.

  • Oxidative resistance : The aromatic rings and fused heterocycle confer stability against common oxidants like H₂O₂ .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-(2-Chlorobenzyl)-3-methyl-6-phenyl-... 2-Chlorobenzyl C21H16ClN3O2 359.39 1011397-71-9 Chlorine at ortho position; lower MW
1-(4-Chlorobenzyl)-3-methyl-6-phenyl-... 4-Chlorobenzyl C21H16ClN3O2 377.83 1011400-09-1 Chlorine at para position; same MW
1-(4-Fluorophenyl)-3-methyl-6-phenyl-... 4-Fluorophenyl C20H14FN3O2 347.35 1011399-41-9 Fluorine instead of chlorine; smaller MW
1-Benzyl-3-methyl-6-phenyl-... Benzyl (no halogen) C21H17N3O2 343.39 1171995-07-5 No halogen; reduced electronegativity

Impact of Halogen Position :

  • 3-Chlorobenzyl (target compound): Balances steric effects and electronic properties.
  • 2-Chlorobenzyl : Ortho-substitution may hinder binding due to steric clashes .
  • 4-Fluorophenyl : Fluorine’s smaller size and higher electronegativity may alter binding kinetics .

Variations in Pyrazolo Ring Substituents

Compound Name Substituents at Positions 3/6 Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-(3-Chlorobenzyl)-6-cyclopropyl-3-methyl-... 6-Cyclopropyl C18H16ClN3O2 341.80 937598-76-0 Cyclopropyl at position 6; reduced aromaticity
1-(4-Fluorophenyl)-6-(thiophen-2-yl)-... 6-Thienyl C17H14FN3O2 311.32 1011397-49-1 Thiophene at position 6; lower MW
1-(2-Cyanoethyl)-3-methyl-6-phenyl-... 1-(2-Cyanoethyl) C17H14N4O2 306.33 1172800-52-0 Polar cyanoethyl group; altered LogP

Impact of Ring Modifications :

  • 6-Cyclopropyl : Reduces π-π stacking but increases metabolic stability .
  • 1-(2-Cyanoethyl): Polar group improves solubility but may reduce membrane permeability .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step protocols, including cyclocondensation, palladium-catalyzed cross-coupling, and protective group strategies. For example:

  • Cyclocondensation : Heating hydrazine derivatives with aldehydes or ketones (e.g., 3-fluoropyridine derivatives) at 110°C for 16 hours to form the pyrazolo-pyridine core .
  • Boc Protection : Using Boc₂O with DMAP and Et₃N in DMF to stabilize reactive intermediates, achieving 88% yield for tert-butyl intermediates .
  • Suzuki Coupling : Pd₂(dba)₃/XPhos with Cs₂CO₃ in tert-butanol under inert atmosphere for aryl-aryl bond formation .
    Optimization focuses on catalyst selection (e.g., Pd vs. Cu), solvent polarity, and temperature control to mitigate side reactions.

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorobenzyl vs. methyl groups) and confirms regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns in solid-state studies .

Q. How can solubility challenges be addressed during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers to enhance solubility without cytotoxicity .
  • Micellar Formulations : Non-ionic surfactants (e.g., Cremophor EL) improve dispersion in cell culture media .

Advanced Research Questions

Q. What is the compound’s hypothesized biological target, and how can its mechanism be validated?

The pyrazolo-pyridine scaffold may inhibit kinases (e.g., mTOR/p70S6K) or induce autophagy, as seen in structurally related compounds . Key assays include:

  • CCK-8 Assay : Quantifies anti-proliferative effects in prostate cancer cell lines (e.g., PC-3) .
  • Western Blotting : Detects autophagy markers (LC3-II) and kinase phosphorylation status .
  • Flow Cytometry : Measures cell cycle arrest (propidium iodide staining) and apoptosis (Annexin V) .

Q. How does the chlorobenzyl substituent influence structure-activity relationships (SAR)?

  • Electron-Withdrawing Effects : The 3-chloro group enhances electrophilicity, improving target binding (e.g., kinase ATP pockets) .
  • Comparative Studies : Analogues lacking the chloro group show reduced potency, confirming its role in bioactivity .
  • Computational Docking : Molecular dynamics simulations predict binding affinities to kinases like PI3K or EGFR .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

  • Yield Variability : reports 29% yield for cyclocondensation, while achieves >70% via optimized Pd catalysis. Contradictions arise from reagent purity, catalyst loading, or reaction scale .
  • Resolution Strategies : Design of Experiments (DoE) and in-situ monitoring (e.g., HPLC) identify critical parameters (e.g., temperature, solvent) for reproducibility .

Q. What strategies stabilize the compound under physiological conditions?

  • pH Adjustment : Buffering at pH 6.5–7.4 minimizes hydrolysis of the carboxylic acid group .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability .

Q. How does this compound compare to pyrazolo[4,3-c]pyridin-4(5H)-one derivatives in drug discovery?

  • Heterocyclic Rigidity : The pyrazolo[3,4-b]pyridine core offers better metabolic stability than pyridinone analogues due to reduced ring flexibility .
  • Bioavailability : LogP calculations (e.g., 2.8 vs. 1.5 for pyridinones) suggest improved membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
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1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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